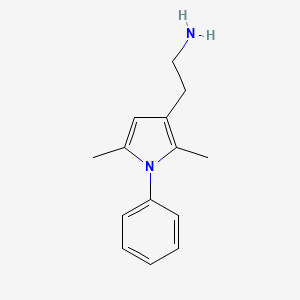
2-(3-Methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-Methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including antipsychotic, anticonvulsant, and memory-enhancing effects .
Synthesis Analysis
The synthesis of piperazine derivatives often begins with readily available starting materials such as alpha-amino acids. For instance, the synthesis of 2,6-bridged piperazine-3-ones involves the activation of a lactam carbonyl group, followed by selective reduction and treatment with protic acid to generate N-acyliminium ions. These ions are then trapped by nucleophilic side chains to yield the desired piperazine derivatives . Similarly, the synthesis of diaryl piperazine acetamides, which are potent dopamine D4 receptor agonists, involves an amide bond reversal strategy to improve stability and potency .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to modulate the compound's biological activity. The presence of substituents like aryl groups, thiazolyl groups, and acetamide moieties can significantly affect the compound's pharmacological profile .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including cyclization to form bridged piperazine-3-ones , amide bond formation , and aminolysis . These reactions are crucial for the synthesis of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the introduction of substituents can enhance the lipophilicity of the compounds, which may affect their bioavailability and blood-brain barrier permeability . Additionally, the presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and interaction with biological targets .
Relevant Case Studies
Several studies have demonstrated the potential therapeutic applications of piperazine derivatives. For instance, certain acetamide derivatives of phthalimide have shown promising anticonvulsant properties in animal models . Another study reported the synthesis of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents, with one compound, AG 3, showing significant activity without inducing catalepsy . Additionally, N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides were found to exhibit anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotic agents . Furthermore, new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were synthesized and evaluated for anticonvulsant activity, with several compounds showing protection in epilepsy models . Lastly, a study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide revealed its effects on memory enhancement in mice .
Scientific Research Applications
Antibacterial and Antifungal Applications
- Biological Screening : A study by Khan et al. (2019) on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (similar to the compound ) revealed significant antibacterial, antifungal, and anthelmintic activities. This implies potential applications in treating various infections and infestations (Khan et al., 2019).
Applications in Synthesis of Novel Compounds
- Synthesis of Polyamides : Hattori and Kinoshita (1979) synthesized derivatives of the compound, highlighting its role in the formation of polyamides with potential applications in various fields such as materials science and engineering (Hattori & Kinoshita, 1979).
- Synthesis of Novel Compounds : Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and 1,3,5-triazines using a base structure similar to the compound . These compounds showed promising anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Neuropharmacological Applications
- Anticonvulsant Activity : A study by Obniska et al. (2015) on derivatives of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide (structurally similar) showed significant anticonvulsant activity, suggesting potential use in the treatment of epilepsy (Obniska et al., 2015).
Anticholinesterase Activity
- Acetylcholinesterase Inhibition : Yurttaş et al. (2013) studied new thiazole-piperazines (structurally related) as acetylcholinesterase inhibitors, showing potential in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).
Anticancer Research
- In Vitro Anticancer Evaluation : Ali et al. (2013) synthesized and evaluated acetamidothiazole derivatives (structurally related) for their anticancer properties, indicating potential applications in cancer treatment (Ali et al., 2013).
Miscellaneous Applications
- Fingerprint Analysis : The study by Khan et al. (2019) also revealed that certain derivatives can be used in latent fingerprint analysis, indicating their potential use in forensic science (Khan et al., 2019).
properties
IUPAC Name |
2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O3/c1-17-9-8(10(21)16-12(17)22)19(6-7(13)20)11(15-9)18-4-2-14-3-5-18/h14H,2-6H2,1H3,(H2,13,20)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCXVQQMYXRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide | |
CAS RN |
477333-71-4 |
Source


|
| Record name | 2-(3-ME-2,6-DIOXO-8-(1-PIPERAZINYL)-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)